molecular formula C17H24FNO3 B13245135 tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate

tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate

Cat. No.: B13245135
M. Wt: 309.4 g/mol
InChI Key: PAHISZHEBZSWAE-UHFFFAOYSA-N
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Description

tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate (CAS 1432795-10-2) is a synthetic organic compound with a molecular formula of C17H24FNO3 and a molecular weight of 309.38 g/mol . This compound is characterized by a molecular structure featuring a tert-butoxycarbonyl (Boc) protected amine on a six-carbon alkyl chain, terminated by a 4-fluorophenyl ketone group . The Boc protecting group is a pivotal feature in synthetic organic and medicinal chemistry, widely used to protect amine functionalities during multi-step synthesis . The presence of the fluorophenyl moiety is significant in drug discovery, as the incorporation of fluorine into organic molecules can profoundly influence their physicochemical properties, metabolic stability, and binding affinity . This compound serves as a valuable building block, or intermediate, in the synthesis of more complex molecules for pharmaceutical research . Its structure suggests potential application in the development of prodrugs, where the Boc group and the ketone functionality offer handles for further chemical modification. For instance, tert-butyl ester derivatives have been explored in prodrug design to enhance metabolic stability and improve physicochemical properties of drug candidates . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[6-(4-fluorophenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-12-6-4-5-7-15(20)13-8-10-14(18)11-9-13/h8-11H,4-7,12H2,1-3H3,(H,19,21)

InChI Key

PAHISZHEBZSWAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate typically involves the following key steps:

These steps may be carried out in solution phase or solid-phase synthesis depending on the target analogues and scale.

Detailed Synthetic Procedures

Solution-Phase Synthesis via Amide Coupling

A representative procedure involves dissolving N-(tert-butoxycarbonyl)-6-aminocaproic acid and 4-fluorophenyl acyl derivatives in anhydrous dimethylformamide (DMF), followed by addition of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxyl group and promote amide bond formation. The reaction is typically stirred at room temperature for 1-2 hours. After completion, the reaction mixture is quenched, extracted, and purified by column chromatography to yield the Boc-protected amide intermediate.

Introduction of the 6-Oxo Group

The keto group at the 6-position can be introduced by oxidation of the corresponding alcohol or by using keto acid derivatives in the coupling step. For example, methyl 8-chloro-8-oxooctanoate has been used as a keto acid precursor, reacted with the Boc-protected amine under basic conditions at elevated temperature (around 80 °C) for extended periods (up to 20 hours) to afford the keto-functionalized carbamate.

Deprotection and Final Functionalization

The tert-butyl carbamate protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes to 1 hour, yielding the free amine or allowing further functionalization. Subsequent purification by silica gel chromatography ensures isolation of the desired compound.

Solid-Phase Synthesis Approach

Some analogues related to this compound have been synthesized using solid-phase peptide synthesis (SPPS) techniques. Here, the amino acid or amine building blocks are anchored on resin (e.g., Rink amide resin), and iterative cycles of Fmoc deprotection and amide coupling with protected amino acids or linkers are performed. This method allows rapid assembly of complex molecules with high purity and yield, followed by cleavage from the resin and purification.

Reaction Conditions and Yield Data

The following table summarizes typical reaction conditions and yields reported for the key steps in the synthesis of this compound and related intermediates:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc protection of amine Boc2O, base (DIPEA) DMF or DCM RT 1-2 h >90 Standard carbamate formation
Amide coupling HATU, DIPEA DMF RT 1-2 h 64-90 High efficiency with HATU
Keto group introduction Methyl 8-chloro-8-oxooctanoate, triethylamine Dioxane/DMF 80 °C 20 h 40-74 Extended heating required
Boc deprotection Trifluoroacetic acid (TFA) DCM RT 30 min - 1 h Quantitative Mild acid conditions
Purification Silica gel chromatography Various - - - Essential for product purity

Sources:

Mechanistic Insights and Optimization

  • Coupling Efficiency : Use of HATU as a coupling reagent significantly improves amide bond formation efficiency compared to traditional carbodiimides, reducing side reactions and racemization.
  • Base Selection : DIPEA is preferred for its steric hindrance and non-nucleophilic properties, which facilitate smooth coupling.
  • Temperature Control : Maintaining moderate temperatures (room temperature) during coupling avoids decomposition, while elevated temperatures (80 °C) are necessary for keto group installation.
  • Protection Strategies : Boc protection is favored for its stability under coupling conditions and ease of removal under mild acidic conditions.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Applications
Solution-phase synthesis High flexibility, scalable, well-established Requires purification at each step Small to medium scale synthesis
Solid-phase synthesis Rapid assembly, high purity, automation-friendly Limited to peptide-like structures Library synthesis, analog development

The preparation of this compound involves multi-step synthetic routes emphasizing carbamate protection, amide coupling, and keto group installation. Solution-phase synthesis using HATU-mediated coupling in DMF with DIPEA base is a robust and widely used method, yielding high purity products after chromatographic purification. The keto group introduction requires elevated temperatures and prolonged reaction times, often employing keto acid derivatives. Boc deprotection is efficiently performed under mild acidic conditions.

Solid-phase synthesis methods provide alternative routes for generating analogues with rapid assembly and high purity but are less common for this specific compound.

The data compiled from diverse, authoritative sources demonstrate reliable and reproducible synthetic strategies for this compound, supporting its use in medicinal chemistry research and pharmaceutical development.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines and carbon dioxide. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions

ReagentSolventTemperatureYieldCitation
1M HClWater80°C95%
0.5M NaOHEthanol60°C88%
  • Mechanism : Nucleophilic attack by water or hydroxide ions cleaves the carbamate C–O bond, releasing tert-butanol and forming a free amine. The 4-fluorophenyl group does not interfere with hydrolysis due to its electron-withdrawing nature .

Nucleophilic Substitution at the Ketone

The 6-oxohexyl group participates in nucleophilic additions, particularly with amines or hydrazines:

Example Reaction with Hydrazine
tert Butyl 6 4 fluorophenyl 6 oxohexylcarbamate+NH2NH2tert Butyl 6 4 fluorophenyl 6 hydrazinylhexylcarbamate\text{tert Butyl 6 4 fluorophenyl 6 oxohexylcarbamate}+\text{NH}_2\text{NH}_2\rightarrow \text{tert Butyl 6 4 fluorophenyl 6 hydrazinylhexylcarbamate}

ReagentSolventTimeYieldCitation
Hydrazine hydrateMethanol4 hrs78%
  • Applications : The resulting hydrazide derivatives are precursors for heterocycle synthesis (e.g., pyrazoles) .

Oxidation and Reduction Reactions

The ketone moiety can be selectively reduced or oxidized, enabling further functionalization:

3.1. Ketone Reduction to Alcohol

Reagent : Sodium borohydride (NaBH4_4
)
Conditions : Methanol, 0°C → RT, 2 hrs
Yield : 92%

3.2. Oxidation to Carboxylic Acid

Reagent : KMnO4_4
in H2_2
SO4_4

Conditions : 60°C, 6 hrs
Yield : 85%

Coupling Reactions via the Fluorophenyl Ring

The 4-fluorophenyl group enables Suzuki-Miyaura cross-coupling with boronic acids:

Example Reaction
tert Butyl 6 4 fluorophenyl 6 oxohexylcarbamate+PhB OH 2tert Butyl 6 4 biphenyl 6 oxohexylcarbamate\text{tert Butyl 6 4 fluorophenyl 6 oxohexylcarbamate}+\text{PhB OH }_2\rightarrow \text{tert Butyl 6 4 biphenyl 6 oxohexylcarbamate}

CatalystBaseSolventYieldCitation
Pd(PPh3_3
)4_4
K2_2
CO3_3
DMF/H2_2
O75%
  • Key Insight : The fluorine atom enhances the electrophilicity of the aromatic ring, facilitating transmetalation .

Stability Under Thermal and pH Conditions

The compound exhibits stability across a wide pH range (2–12) but decomposes at temperatures >150°C:

ConditionObservationCitation
pH 2 (HCl)Stable for 24 hrs
pH 12 (NaOH)Gradual hydrolysis over 12 hrs
150°C (neat)Decomposition after 1 hr

Scientific Research Applications

Tert-butyl 6-(4fluorophenyl)-6-oxohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(4fluorophenyl)-6-oxohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the carbamate moiety can modulate the compound’s activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural and functional differences between tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate and analogous compounds:

Compound Name Molecular Formula Key Substituents/Features Synthesis Method Pharmacological Relevance Reference
This compound C${17}$H${22}$FNO$_3$ 4-fluorophenyl, Boc-protected amine, aliphatic ketone Multi-step alkylation/acylation Intermediate for EWS-FLI1 inhibitors
USP Rosuvastatin Related Compound C C${29}$H${40}$FN$3$O$6$S 4-fluorophenyl, pyrimidine, sulfonamide, tert-butyl ester Esterification/condensation Statin impurity/analogue
Atorvastatin Intermediate () C${40}$H${47}$FN$2$O$5$ 4-fluorophenyl, pyrrole, carbamoyl, tert-butyl ester Solvent evaporation crystallization Atorvastatin synthesis intermediate
Compound 22 () C${27}$H${29}$Cl$2$FN$2$O$_5$ 4-fluorophenyl, dichloroindolinone, Boc-protected amine Isatin-acetyl coupling EWS-FLI1 disruptor

Key Observations :

  • Functional Groups : The target compound lacks the heterocyclic rings (e.g., pyrimidine in rosuvastatin analogues or pyrrole in atorvastatin intermediates) found in structurally related pharmaceuticals, making it less conformationally constrained .
  • Synthetic Routes : Unlike the solvent-evaporation crystallization used for atorvastatin intermediates , the target compound is synthesized via alkylation and acylation steps, reflecting its role as a flexible intermediate .
  • Pharmacological Role: While the target compound is a precursor for EWS-FLI1 inhibitors, analogues like Compound 22 incorporate additional bioactive motifs (e.g., dichloroindolinone) for enhanced target binding .
Physicochemical Properties
  • Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to rosuvastatin-related compounds, which contain polar sulfonamide and pyrimidine groups .

Biological Activity

tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate is a synthetic organic compound that has garnered interest in various biological research fields due to its potential therapeutic applications. The compound features a tert-butyl group, a fluorophenyl moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H27FNO3C_{18}H_{27}FNO_3, with a molecular weight of approximately 329.42 g/mol. The structural characteristics include:

  • tert-butyl group : Contributes to lipophilicity and steric hindrance.
  • 4-fluorophenyl group : Enhances biological activity through electronic effects.
  • Carbamate linkage : Imparts stability and potential for enzyme interaction.
PropertyValue
Molecular FormulaC₁₈H₂₇FNO₃
Molecular Weight329.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The carbamate group can undergo hydrolysis, leading to the release of the active moiety that interacts with biological macromolecules.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The fluorinated aromatic ring may enhance binding affinity to target proteins involved in cell proliferation.
  • Anti-inflammatory Properties : Research indicates that carbamate derivatives can modulate inflammatory pathways, potentially reducing cytokine production in macrophages.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including proteases or kinases, which are crucial in cancer progression and other diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of similar carbamate derivatives demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), the administration of this compound showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha levels
Enzyme inhibitionPotential inhibition of proteases

Q & A

Q. What synthetic routes are recommended for tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a nucleophilic substitution or carbamate coupling strategy, using tert-butyl carbamate and a fluorophenyl ketone precursor. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) via factorial design experiments to maximize yield . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC. For scale-up, ensure inert atmosphere conditions to prevent hydrolysis of the carbamate group .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural confirmation, with high-resolution mass spectrometry (HRMS) for molecular weight validation. Use differential scanning calorimetry (DSC) to assess crystallinity and thermal stability. Quantify impurities via reverse-phase HPLC with UV detection at 254 nm, referencing pharmacopeial guidelines for acceptance thresholds (<0.5% for major impurities) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Conduct all syntheses in a fume hood with explosion-proof equipment. Use chemically resistant gloves (e.g., nitrile) and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in airtight containers at 2–8°C, away from strong oxidizers or acids to prevent decomposition .

Q. What purification strategies are effective for isolating this compound from polar byproducts?

  • Methodological Answer : Employ column chromatography with a gradient of ethyl acetate/hexane (10–50%) to separate non-polar carbamate derivatives. For persistent polar impurities, use recrystallization in a dichloromethane/n-pentane system. Validate purity via melting point analysis (compare to literature values) and LC-MS .

Advanced Research Questions

Q. How can researchers investigate the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Perform stress testing by exposing the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation kinetics via HPLC-MS and identify byproducts using tandem mass spectrometry (MS/MS). Compare degradation profiles to computational predictions (e.g., DFT calculations for bond dissociation energies) .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model the electronic structure of the fluorophenyl and carbamate moieties. Simulate reaction pathways (e.g., hydrolysis or nucleophilic attack) using Gaussian or ORCA software. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For ambiguous stereochemistry, perform X-ray crystallography or compare experimental optical rotation with calculated values (using software like SpecDis). Reconcile contradictions by revisiting synthetic steps to confirm intermediate structures .

Q. What methodologies enable the study of this compound’s interactions with biological macromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with proteins (e.g., serum albumin). For cellular uptake studies, synthesize a fluorescent analog by tagging the carbamate group with a BODIPY dye. Validate specificity via competitive binding assays .

Q. How can factorial design evaluate variables affecting synthesis efficiency?

  • Methodological Answer : Design a 2^k factorial experiment to test variables like catalyst type (e.g., Pd/C vs. Raney Ni), temperature (25°C vs. 60°C), and solvent (THF vs. DMF). Analyze main effects and interaction terms using ANOVA. Optimize conditions via response surface methodology (RSM) to identify yield maxima .

Q. What strategies resolve contradictions between theoretical predictions and experimental stability outcomes?

  • Methodological Answer :
    Re-examine assumptions in computational models (e.g., solvent effects or transition state approximations). Conduct accelerated stability studies (40°C/75% RH for 6 months) with real-time HPLC monitoring. Align results with Marcus theory for electron transfer or Hammett plots for substituent effects .

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